molecular formula C8H12N2O2 B11916593 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 5455-37-8

3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11916593
CAS No.: 5455-37-8
M. Wt: 168.19 g/mol
InChI Key: HUNUBQWRKXDKMX-UHFFFAOYSA-N
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Description

3-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a spiro junction connecting two nitrogen atoms within a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spiro compound. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 1,3-Diazaspiro[4.4]nonane-2,4-dione

Comparison: 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Biological Activity

3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H12N2O2C_9H_{12}N_2O_2. The compound features a spirocyclic structure that contributes to its unique biological properties. Understanding its chemical properties is essential for evaluating its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of 1,3-diazaspiro[4.4]nonane compounds exhibit significant anticonvulsant properties. A study by Lazić et al. (2017) explored various derivatives of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones and found them to be potent anticonvulsants in animal models. The study utilized both experimental and theoretical approaches to establish a structure-activity relationship (SAR), highlighting the importance of specific substituents on the benzyl group for enhancing anticonvulsant activity.

Table 1: Anticonvulsant Activity of 1,3-Diazaspiro[4.4]nonane Derivatives

Compound NameDose (mg/kg)Onset of Action (min)Duration of Action (hrs)
Compound A10156
Compound B20108
Compound C30510

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study assessed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited moderate antibacterial activity against Streptococcus mutans (Gram-positive), they were less effective against Escherichia coli (Gram-negative).

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus>100
Streptococcus mutans50
Escherichia coli>200

Case Study: Anticonvulsant Evaluation

In an experimental study conducted by Ghareb et al. (2017), the anticonvulsant effects of novel derivatives of diazaspiro compounds were evaluated using the strychnine-induced seizure model in mice. The results demonstrated that certain derivatives significantly delayed seizure onset compared to the control group treated with phenobarbital. This suggests a promising avenue for developing new anticonvulsant therapies based on this scaffold.

Case Study: Structure-Activity Relationship Analysis

Another important study focused on the structure-property relationships of various substituted diazaspiro compounds. The findings indicated that specific modifications at the nitrogen atoms and the carbon backbone could enhance both anticonvulsant and antimicrobial activities. This research underscores the potential for further optimization in drug design targeting these biological activities.

Properties

CAS No.

5455-37-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h2-5H2,1H3,(H,9,12)

InChI Key

HUNUBQWRKXDKMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCCC2)NC1=O

Origin of Product

United States

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